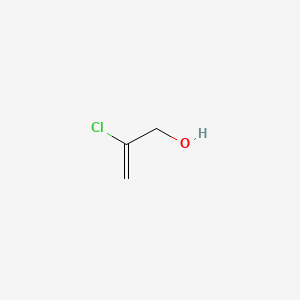
2-Chloro-2-propen-1-ol
Cat. No. B1199897
Key on ui cas rn:
5976-47-6
M. Wt: 92.52 g/mol
InChI Key: OSCXYTRISGREIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04794179
Procedure details


Oxalyl chloride (130 ml, 1.49 mol) was placed in a dry 3-neck flask under N2 and cooled to 0° C. With stirring, 2-chloroallyl alcohol (138 g, 1.49 mol) was added dropwise in a manner which maintained the temperature at 0°-2° C. and controlled the vigorous evolution of HCl, then allowed to warm to room temperature and held 16 hours and distilled to yield title product, 214 g, b.p. 82°-84° C./23 mm.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[Cl:7][C:8](=[CH2:11])[CH2:9][OH:10].Cl>>[Cl:7][C:8](=[CH2:11])[CH2:9][O:10][C:1](=[O:5])[C:2]([Cl:4])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CO)=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained the temperature at 0°-2° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
